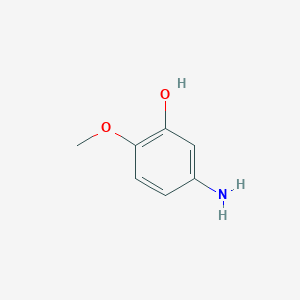

5-Amino-2-methoxyphenol

Description

Properties

IUPAC Name |

5-amino-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQFHJKRTDIZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168594 | |

| Record name | 5-Amino-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1687-53-2 | |

| Record name | 5-Amino-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001687532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-2-methoxyphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27QG246JAK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 5-Amino-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxyphenol, also known as 3-hydroxy-4-methoxyaniline, is an aromatic organic compound with a range of applications in chemical synthesis and biological research. This technical guide provides a comprehensive overview of its fundamental properties, including its physicochemical characteristics, spectral data, synthesis, reactivity, and biological activities. Detailed experimental protocols for key assays are also provided, along with visualizations of relevant biological pathways and experimental workflows to support further research and development.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a brown crystalline powder.[1][2] It is slightly soluble in water.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [3] |

| Molecular Weight | 139.15 g/mol | [3] |

| Melting Point | 125-135 °C | [1][2] |

| Boiling Point | 255.1 °C (rough estimate) | [1] |

| Density | 1.1997 g/cm³ (rough estimate) | [1] |

| pKa | 10.02 ± 0.10 (Predicted) | [4] |

| LogP (XLogP3) | 0.8 | [1] |

| Appearance | Brown crystalline powder | [1][2] |

| Solubility | Slightly soluble in water | [1] |

| CAS Number | 1687-53-2 | [3] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available from various suppliers and databases, providing detailed information about the compound's molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, including the amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, as well as the aromatic ring.

-

Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[3]

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of this compound involves the reduction of a nitro precursor.[1]

Experimental Protocol: Synthesis of this compound

-

Starting Material: 2-Methoxy-5-nitrophenol.

-

Reaction: The starting material (e.g., 40 g, 236.5 mmol) is dissolved in methanol (300 mL).

-

Catalyst: Palladium on carbon (Pd/C) (e.g., 3 g) is added to the solution under an inert atmosphere (Argon).

-

Hydrogenation: The suspension is degassed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (e.g., 40 psi) at room temperature for 24 hours.

-

Work-up: The reaction mixture is filtered to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a solid.[1]

Reactivity

The reactivity of this compound is dictated by its functional groups: the electron-donating amino and hydroxyl groups, and the methoxy group on the aromatic ring. These groups make the ring susceptible to electrophilic aromatic substitution. The amino group can also undergo diazotization reactions, and the phenolic hydroxyl group can be alkylated or acylated.

Biological Activities and Mechanisms of Action

This compound exhibits notable biological activities, primarily as an antioxidant and an antinociceptive agent.

Antioxidant Activity

The phenolic hydroxyl group is a key contributor to the antioxidant properties of this compound, enabling it to scavenge free radicals. Its antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction: A defined volume of each sample concentration is mixed with the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample).

Experimental Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Generation of ABTS radical cation (ABTS•⁺): An aqueous solution of ABTS (e.g., 7 mM) is reacted with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours.

-

Preparation of ABTS•⁺ working solution: The stock ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction: A small volume of each sample concentration is added to the ABTS•⁺ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time.

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging is determined by comparing the absorbance of the sample solutions to that of a control.

Antinociceptive Activity

This compound has been shown to produce dose-dependent antinociception in the mouse formalin test. This effect is mechanistically dependent on both Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1).[5][6]

Experimental Protocol: Mouse Formalin Test

-

Acclimatization: Mice are individually placed in observation chambers for a period of acclimatization.

-

Compound Administration: this compound is administered to the test group of mice, typically via intraperitoneal injection, at various doses. A control group receives a vehicle.

-

Formalin Injection: After a predetermined time following compound administration, a dilute solution of formalin (e.g., 1-5% in saline) is injected into the plantar surface of one of the hind paws.

-

Observation: The behavior of the mice is observed and recorded for a set period (e.g., 30-60 minutes). The amount of time spent licking or biting the injected paw is quantified.

-

Data Analysis: The nociceptive response is typically biphasic: an early phase (0-5 minutes) representing direct nociceptor activation, and a late phase (15-30 minutes) associated with inflammatory pain. The effect of the compound on both phases is analyzed.

FAAH and TRPV1 Signaling in Nociception

The antinociceptive effect of this compound is linked to the modulation of the endocannabinoid system and TRPV1 channels. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, the levels of AEA can increase, leading to the activation of cannabinoid receptors (CB1 and CB2), which can have analgesic effects. Additionally, AEA is also an agonist for the TRPV1 receptor, a non-selective cation channel involved in the detection and transduction of noxious stimuli. The interplay between FAAH inhibition and TRPV1 modulation is a complex area of pain research.

Caption: Interaction of this compound with the FAAH/TRPV1 pathway.

Myeloperoxidase Detection

Aminophenol derivatives can serve as substrates for myeloperoxidase (MPO), an enzyme abundant in neutrophils that plays a role in oxidative stress and inflammation. The oxidation of aminophenols by the MPO-H₂O₂ system can lead to the formation of colored products, a principle that can be utilized for the detection of MPO activity.

Caption: Workflow for the detection of Myeloperoxidase activity.

Toxicology and Safety

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile chemical compound with established antioxidant and antinociceptive properties. This guide has summarized its core fundamental characteristics and provided detailed experimental protocols to facilitate its use in research and development. The elucidation of its mechanisms of action, particularly its interaction with the FAAH/TRPV1 pathway, opens avenues for its potential application in pain management and other therapeutic areas. Further investigation into its quantitative physicochemical properties and in vivo efficacy is warranted to fully explore its potential.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1687-53-2 [m.chemicalbook.com]

- 5. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Hydroxy-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methoxyaniline, also known as 5-amino-2-methoxyphenol, is an aromatic amine of significant interest in medicinal chemistry and materials science. Its substituted aniline structure makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds with potential biological activities.[1][2] Aniline and its derivatives are known to be readily metabolized, which can sometimes lead to toxic byproducts.[3] Therefore, a thorough understanding of the physicochemical properties of aniline derivatives like 3-Hydroxy-4-methoxyaniline is crucial for their safe and effective application in drug discovery and development.[3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-Hydroxy-4-methoxyaniline, detailed experimental protocols for their determination, and a visualization of its application in a synthetic workflow.

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical reactions.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | |

| Molecular Weight | 139.15 g/mol | |

| Melting Point | 129-134 °C | |

| Boiling Point | 277 °C | |

| Water Solubility | Insoluble | |

| Partition Coefficient (logP) | 0.72 (experimentally determined for a related isomer) | |

| Predicted pKa | ~4.5 - 5.5 (Estimated based on substituted anilines) | [4][5][6][7] |

| Predicted logP | ~0.8 - 1.5 (Estimated based on computational models) | [8][9][10][11][12] |

Qualitative Physicochemical Properties

-

Appearance: Light yellow to amber to dark green powder or crystal.

-

Odor: Like most volatile amines, it is expected to have an odor reminiscent of rotten fish.

-

Stability: Stable under normal conditions, but may darken upon exposure to air and light.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research. The following are detailed, generalized methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Principle: A solution of the amine is titrated with a standard solution of a strong acid. The pH of the solution is monitored as the acid is added, and the pKa is determined from the pH at the half-equivalence point.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 0.1 M Hydrochloric Acid (HCl).

-

Prepare a 0.01 M solution of 3-Hydroxy-4-methoxyaniline in a suitable solvent. Due to its low water solubility, a co-solvent system such as ethanol/water may be required.

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume (e.g., 25 mL) of the 3-Hydroxy-4-methoxyaniline solution into a beaker.

-

Immerse the pH electrode and a magnetic stirrer in the solution.

-

Add the standard HCl solution in small increments (e.g., 0.1 mL) from a burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of HCl added.

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pH at the half-equivalence point (the point where half of the amine has been neutralized) is equal to the pKa of the conjugate acid.

-

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentration of the compound in each phase is then measured to determine the partition coefficient.

Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the layers to separate.

-

-

Partitioning:

-

Prepare a stock solution of 3-Hydroxy-4-methoxyaniline in the water-saturated n-octanol.

-

Add a known volume of this stock solution to a separatory funnel containing a known volume of the n-octanol-saturated water.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

-

Allow the layers to separate completely.

-

-

Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of 3-Hydroxy-4-methoxyaniline in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

-

The logP is the logarithm of the partition coefficient: logP = log₁₀(P)

-

Application in Synthetic Chemistry: A Workflow

3-Hydroxy-4-methoxyaniline is a valuable building block for the synthesis of more complex molecules with potential biological activity. A common application is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical bioactive molecule using 3-Hydroxy-4-methoxyaniline as a starting material.

This workflow illustrates a common strategy in medicinal chemistry where a readily available starting material like 3-Hydroxy-4-methoxyaniline is chemically modified in a stepwise manner to produce a novel compound with potential therapeutic properties. The final product would then be subjected to a battery of biological assays to determine its efficacy and safety.

Conclusion

3-Hydroxy-4-methoxyaniline is a valuable chemical entity with physicochemical properties that make it a useful building block in synthetic chemistry, particularly in the field of drug discovery. While some of its key properties like pKa and logP are not yet experimentally well-documented, predictive models and established experimental protocols provide a strong foundation for its application. The ability to incorporate this molecule into more complex structures, as illustrated in the synthetic workflow, highlights its potential for the development of novel bioactive compounds. Further research to experimentally determine its physicochemical parameters and to explore its biological activities will undoubtedly expand its utility for researchers and scientists.

References

- 1. ossila.com [ossila.com]

- 2. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news.umich.edu [news.umich.edu]

- 4. sphinxsai.com [sphinxsai.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectral Data Analysis of 5-Amino-2-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Amino-2-methoxyphenol (CAS No: 1687-53-2), a compound of interest in pharmaceutical and chemical research. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for acquiring such data, and presents a logical workflow for spectral analysis.

Core Spectral Data

The following sections summarize the available spectral data for this compound. While publicly accessible databases confirm the existence of ¹H NMR, ¹³C NMR, IR, and MS spectra, complete quantitative peak lists are not consistently available. The data presented here is a compilation of available information.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data have been reported.[1][3]

¹H NMR Data

A proton NMR spectrum for this compound has been recorded on a Varian CFT-20 instrument.[1] A detailed, publicly available peak list with chemical shifts, multiplicities, and coupling constants is not readily accessible. However, based on the structure, the following proton environments are expected: three distinct aromatic protons, an amine group (NH₂), a hydroxyl group (OH), and a methoxy group (OCH₃). The chemical shifts of the amine and hydroxyl protons can be broad and may vary depending on the solvent and concentration.

¹³C NMR Data

The existence of a ¹³C NMR spectrum for this compound has been confirmed.[1][3] A comprehensive, tabulated list of chemical shifts is not available in the public domain search results. The spectrum would be expected to show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. Typical chemical shift ranges for aromatic carbons are between 110-160 ppm, while the methoxy carbon would appear further upfield.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Spectra for this compound are available through various techniques, including gas-phase IR, Fourier-transform infrared (FTIR) spectroscopy using a potassium bromide (KBr) wafer, and Attenuated Total Reflectance (ATR)-FTIR.[1][6]

Key IR Absorption Bands

While a complete peak list is not provided in the search results, the characteristic absorption bands for the functional groups in this compound are expected in the following regions:

| Wavenumber Range (cm⁻¹) | Functional Group Assignment |

| 3500-3300 | N-H stretching (amine) |

| 3400-3200 | O-H stretching (phenol) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (methyl) |

| 1620-1580 | N-H bending (amine) |

| 1600-1450 | C=C stretching (aromatic ring) |

| 1260-1200 | C-O stretching (aryl ether) |

| 1180-1130 | C-O stretching (phenol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. Data is available from Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS).[1]

Mass Spectrum Data (Electron Ionization)

An electron ionization (EI) mass spectrum is available from the NIST WebBook.[2] The molecular ion peak [M]⁺ would be expected at an m/z of 139, corresponding to the molecular weight of the compound.

| m/z | Relative Intensity | Assignment |

| 139 | Major | Molecular Ion [M]⁺ |

| 124 | Major | [M-CH₃]⁺ |

| 123 | Minor | [M-H-CH₃]⁺ |

| 107.9 | Minor | Fragment |

| 79.9 | Minor | Fragment |

Note: Relative intensities are not specified in the available data and are generalized here.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical to avoid exchange of the labile amine and hydroxyl protons with the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Reference: TMS at 0.00 ppm or the solvent peak.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be reported in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol (GC-MS with Derivatization)

Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to improve the volatility and chromatographic performance of aminophenols for GC-MS analysis.[7]

-

Derivatization (Silylation):

-

To a dried sample of this compound, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.[8]

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 5 minutes.[7]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

References

- 1. This compound | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound(1687-53-2) 13C NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Solubility Profile of 5-Amino-2-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxyphenol, a substituted phenol derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds and specialty chemicals. A thorough understanding of its solubility characteristics in different solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and assessing its environmental fate. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a standardized workflow for these experimental procedures.

Solubility of this compound: Data Summary

The solubility of this compound is dictated by its molecular structure, which contains both polar and non-polar moieties. The presence of an amino (-NH2) and a hydroxyl (-OH) group allows for hydrogen bonding with polar solvents, while the methoxy (-OCH3) group and the benzene ring contribute to its non-polar character.

Based on available safety data sheets and chemical encyclopedias, the solubility of this compound can be summarized as follows:

| Solvent | Qualitative Solubility | Citation |

| Water | Slightly soluble | [1][2] |

| Methanol | Soluble (based on use in synthesis) | [1][2] |

It is important to note that "slightly soluble" is a qualitative term and is not sufficient for many scientific and industrial applications. A synthesis protocol mentions dissolving 40 g of a related compound in 300 mL of methanol, and subsequently filtering the reaction mixture to obtain this compound, which suggests a significant degree of solubility in methanol.[1][2] However, this does not represent a formal solubility measurement. For precise applications, experimental determination of solubility is essential.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid compound like this compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

a. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

b. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change over time).

-

Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter that is compatible with the solvent.

-

Quantification:

-

UV-Vis Spectrophotometry: If this compound has a chromophore, its concentration in the filtrate can be determined using a UV-Vis spectrophotometer. A calibration curve of known concentrations of the compound in the same solvent must be prepared beforehand.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method for quantification. A suitable HPLC method (including column, mobile phase, and detector) must be developed and validated. A calibration curve is also required.

-

Gravimetric Analysis: For solvents with low volatility, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid (this compound) can be measured.

-

c. Data Analysis: The solubility is calculated from the concentration of this compound in the saturated solution and is typically expressed in units such as g/L, mg/mL, or mol/L.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like this compound, solubility can be pH-dependent. Potentiometric titration can be used to determine the intrinsic solubility (solubility of the neutral form) and the pKa.

a. Materials and Equipment:

-

Potentiometer with a pH electrode

-

Automated titrator

-

Standardized acid and base titrants (e.g., HCl and NaOH)

-

Co-solvent (if the compound has very low aqueous solubility)

b. Procedure:

-

A known amount of this compound is dissolved or suspended in a specific volume of water or a water/co-solvent mixture.

-

The solution is titrated with a standardized acid or base.

-

The pH of the solution is monitored throughout the titration.

-

The point at which the compound precipitates is observed, and the pH at this point is recorded.

c. Data Analysis: The intrinsic solubility and pKa can be calculated from the titration curve using appropriate thermodynamic models.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the shake-flask method.

References

synthesis route to "5-Amino-2-methoxyphenol" from 2-methoxy-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a standard laboratory synthesis route for 5-Amino-2-methoxyphenol, starting from 2-methoxy-5-nitrophenol. The primary transformation is the reduction of the aromatic nitro group to an amine. This reaction is a fundamental transformation in organic synthesis, often employed in the pharmaceutical industry for the preparation of active pharmaceutical ingredients and their intermediates.

Compound Data

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

| Property | 2-methoxy-5-nitrophenol (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₇NO₄ | C₇H₉NO₂ |

| Molecular Weight | 169.13 g/mol [1] | 139.15 g/mol [2] |

| CAS Number | 636-93-1[1] | 1687-53-2[2] |

| Appearance | Yellow to light brown powder[3] | Off-white to light brown crystalline powder |

| Melting Point | 103-107 °C | Not readily available |

| Boiling Point | 110-112 °C at 1 mmHg | Not readily available |

| Synonyms | 5-Nitroguaiacol[1] | 3-Hydroxy-4-methoxyaniline, 5-Aminoguaiacol, 2-Methoxy-5-aminophenol[2] |

Reaction Scheme

The synthesis of this compound from 2-methoxy-5-nitrophenol is achieved through the reduction of the nitro group. A common and effective method for this transformation is catalytic hydrogenation.

Caption: Catalytic hydrogenation of 2-methoxy-5-nitrophenol.

Experimental Protocol: Catalytic Hydrogenation

This protocol details a standard procedure for the reduction of 2-methoxy-5-nitrophenol using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent. This method is widely used for the reduction of nitro groups.[4][5][6]

Materials:

-

2-methoxy-5-nitrophenol

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or Methanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve 2-methoxy-5-nitrophenol in a sufficient volume of ethanol.

-

Inerting: Purge the flask with an inert gas (nitrogen or argon) to remove any oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and then introduce hydrogen gas. For a laboratory scale, a hydrogen-filled balloon is often sufficient. For larger scales, a Parr hydrogenator is used to apply hydrogen pressure (typically 1-3 atm).

-

Reaction Monitoring: The reaction is typically stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure all the product is collected.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: The resulting crude this compound can be purified by recrystallization or column chromatography if necessary to achieve the desired purity.

Alternative Reduction Method: Sodium Borohydride

Illustrative Reaction Parameters:

| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction |

| Reducing Agent | Hydrogen gas (H₂) | Sodium borohydride (NaBH₄) |

| Catalyst | 10% Palladium on carbon (Pd/C) | Copper nanoparticles, Pd/C, or other metal catalysts[7][8] |

| Solvent | Ethanol, Methanol, Ethyl acetate | Water, Methanol |

| Temperature | Room temperature | 0 °C to room temperature |

| Pressure | 1-3 atm (or balloon pressure) | Atmospheric pressure |

| Typical Yields | >90% (can vary based on scale and purity) | Variable, often high |

| Work-up | Filtration to remove catalyst, followed by solvent removal | Quenching of excess NaBH₄, extraction, and purification |

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any chemical synthesis. The reaction conditions may require optimization based on the scale and desired purity of the final product.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. longdom.org [longdom.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method | MDPI [mdpi.com]

5-Amino-2-methoxyphenol: A Technical Safety and Handling Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 5-Amino-2-methoxyphenol (CAS: 1687-53-2). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways and workflows.

Section 1: Chemical and Physical Properties

This compound, also known as 3-Hydroxy-4-methoxyaniline, is a substituted aromatic amine and phenol. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 139.15 g/mol | --INVALID-LINK-- |

| Appearance | Brown to dark brown powder | Thermo Fisher Scientific |

| Melting Point | 129-135 °C | Thermo Fisher Scientific |

| Water Solubility | Slightly soluble | Echemi |

| Vapor Pressure | 0.00103 mmHg at 25°C | Echemi |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Section 3: Toxicological Information

An in-vivo study in mice provides some insight into its biological effects.[2]

| Animal Model | Dosage | Administration | Observed Effects |

| Male C57BL/6 mice (8 weeks old) | 25-100 mg/kg | Intraperitoneal (i.p.), single dose | Dose-dependent antinociception in the formalin test. |

| Male C57BL/6 mice (8 weeks old) | 300 mg/kg | Intraperitoneal (i.p.), single dose | No significant liver injury observed (based on serum ALT and ALT/AST ratio). |

The antinociceptive effect observed in the second phase of the formalin test was found to be mechanistically dependent on both Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1).[2]

Section 4: Handling Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.

General Hygiene

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash before reuse.

Section 5: Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Experimental Protocols

In Vivo Antinociception and Acute Toxicity Study (Based on Literature)

This protocol is a generalized representation based on the study cited by MedChemExpress.[2]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant activity of a compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This is another widely used method for assessing antioxidant capacity.

Section 7: Biological Activity and Signaling Pathways

Antioxidant Mechanism

Phenolic compounds, including this compound, are known to exhibit antioxidant activity primarily through a hydrogen atom transfer (HAT) mechanism.[3] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance.

References

The Multifaceted Biological Activities of 5-Amino-2-methoxyphenol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxyphenol and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. The presence of the amino, methoxy, and hydroxyl functional groups on the benzene ring imparts unique electronic and structural characteristics, making these molecules promising scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of various this compound derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Synthesis of this compound Derivatives

A common synthetic route to this compound, a key precursor, involves the nitration of 2-methoxyphenol followed by the reduction of the resulting nitro group to an amino group.[1] This core structure can then be further modified to generate a diverse library of derivatives, such as Schiff bases and amides.

Experimental Protocol: Synthesis of a this compound Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base derivative through the condensation of this compound with a substituted aldehyde.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)

-

Methanol

-

Glacial acetic acid (catalyst)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 0.1 mol of the substituted benzaldehyde in 50 mL of methanol in a round-bottom flask.

-

In a separate beaker, dissolve 0.1 mol of this compound in 25 mL of methanol.

-

Slowly add the this compound solution to the aldehyde solution with continuous stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser to the flask and heat the mixture to 80°C with continuous stirring for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Collect the precipitated product by filtration.

-

Wash the precipitate several times with cold diethyl ether and then with methanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

-

Dry the purified product at 50°C.[2]

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, involving the induction of apoptosis and the modulation of key signaling pathways.

One notable derivative, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to sensitize colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis.[3] This sensitization is achieved through the upregulation of Death Receptor 5 (DR5) and the downregulation of the anti-apoptotic protein survivin.[3]

Quantitative Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (Schiff Base L5) | HeLa | 1.23 | [4] |

| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (Schiff Base L5) | MCF-7 | 1.56 | [4] |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | Various | 0.016 - 0.024 | [5] |

| New Schiff base Co(II) complex (Y6a) | MCF-7 | 51.30 | [6] |

| New Schiff base Ni(II) complex (Y6b) | MCF-7 | 40.01 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT and add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plates for 15 minutes with shaking to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Proposed Signaling Pathway for Anticancer Activity

Antimicrobial Activity

Schiff base derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi. The imine or azomethine group in Schiff bases is a key pharmacophore responsible for their antimicrobial effects.

Quantitative Antimicrobial Activity Data

| Compound (Schiff Base) | Microorganism | MIC (µg/mL) | Reference |

| PC1 (from Benzaldehyde) | Escherichia coli | 62.5 | [2] |

| PC1 (from Benzaldehyde) | Staphylococcus aureus | 62.5 | [2] |

| PC2 (from Anisaldehyde) | Escherichia coli | 250 | [2] |

| PC2 (from Anisaldehyde) | Staphylococcus aureus | 62.5 | [2] |

| PC3 (from 4-Nitrobenzaldehyde) | Escherichia coli | 250 | [2] |

| PC3 (from 4-Nitrobenzaldehyde) | Staphylococcus aureus | 62.5 | [2] |

| PC4 (from Cinnamaldehyde) | Escherichia coli | 62.5 | [2] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Escherichia coli | 1.6 | [7] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Staphylococcus aureus | 3.4 | [7] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compounds

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first column of wells.

-

Perform two-fold serial dilutions by transferring 100 µL from each well to the next, from column 1 to column 10. Discard the final 100 µL from column 10. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

-

Inoculate each well (except the sterility control) with 5 µL of the diluted bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives is a key structural feature responsible for their antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Activity Data

| Compound | Assay | IC50 (µM) | Reference |

| (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one (2'-aminochalcone 5a) | DPPH | 4.9 ± 1 | [8] |

| Thiazole-derived polyphenolic compound 7j | DPPH | - | [9] |

| Thiazole-derived polyphenolic compound 7k | ABTS | - | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compounds

-

Methanol

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a defined volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well.

-

Include a blank control containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

General Workflow for Biological Evaluation

Conclusion

The derivatives of this compound exhibit a remarkable range of biological activities, making them a highly attractive scaffold for the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and antioxidant assays highlights their potential to address significant unmet medical needs. The synthetic accessibility of this core structure allows for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The detailed protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating further exploration and development of this promising class of compounds. Future investigations should continue to elucidate the specific molecular targets and signaling pathways modulated by these derivatives to fully realize their therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 3. 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Potential Research Areas for 3-Hydroxy-4-methoxyaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methoxyaniline, also known as 5-aminoguaiacol, is a substituted aniline with significant potential as a scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the hydroxyl, methoxy, and amino functional groups, make it a compelling candidate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties, potential research applications, and detailed experimental protocols relevant to the investigation of 3-Hydroxy-4-methoxyaniline. The key areas of focus include its potential as an antioxidant, anticancer, and neuroprotective agent, drawing upon structure-activity relationships of analogous compounds. This document aims to serve as a foundational resource for researchers embarking on the exploration of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Hydroxy-4-methoxyaniline is fundamental for its application in research and development. These properties influence its reactivity, solubility, and bioavailability.

| Property | Value | Reference |

| CAS Number | 1687-53-2 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [2][3] |

| Appearance | Grey-brown to dark brown crystalline powder | [1][4] |

| Melting Point | 128-134 °C | [1][5] |

| Boiling Point | 277 °C (estimated) | [1] |

| Solubility | Insoluble in water, slightly soluble in ethanol. | [1] |

| XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Potential Research Areas

Based on the biological activities of structurally related aminophenols and aniline derivatives, several promising research avenues for 3-Hydroxy-4-methoxyaniline can be proposed.

Antioxidant and Pro-oxidant Activity

The presence of both hydroxyl and amino groups on the aromatic ring suggests that 3-Hydroxy-4-methoxyaniline could possess significant antioxidant properties. The ortho and para isomers of aminophenol are known to be potent radical scavengers, a property attributed to their ability to form stable quinone-imine or quinone-like radicals upon hydrogen donation. Conversely, in the presence of transition metal ions like copper, aminophenols can exhibit pro-oxidant activity by reducing the metal ion and stimulating the production of reactive oxygen species (ROS).

Potential Research Questions:

-

What is the radical scavenging activity of 3-Hydroxy-4-methoxyaniline against various free radicals (e.g., DPPH, ABTS)?

-

How does its antioxidant activity compare to established antioxidants like ascorbic acid and trolox?

-

Does 3-Hydroxy-4-methoxyaniline exhibit pro-oxidant effects in the presence of metal ions, and what are the implications for its potential cytotoxicity?

Anticancer Activity

Substituted anilines are a well-established pharmacophore in the design of anticancer agents, particularly as kinase inhibitors. The aniline moiety can form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pockets of various kinases, thereby inhibiting signaling pathways that drive cancer cell proliferation and survival.

Potential Research Questions:

-

Does 3-Hydroxy-4-methoxyaniline or its derivatives exhibit cytotoxic effects against various cancer cell lines?

-

Can derivatives of 3-Hydroxy-4-methoxyaniline be designed to selectively inhibit specific kinases implicated in cancer?

-

What is the mechanism of action of any observed anticancer activity (e.g., apoptosis induction, cell cycle arrest)?

Neuroprotective Effects

Derivatives of 4-methoxyaniline have been shown to possess neuroprotective properties, potentially through the modulation of signaling pathways such as the ERK-CREB pathway, which is crucial for neuronal survival and plasticity. The antioxidant properties of the aminophenol scaffold could also contribute to neuroprotection by mitigating oxidative stress, a key factor in neurodegenerative diseases.

Potential Research Questions:

-

Can 3-Hydroxy-4-methoxyaniline or its derivatives protect neuronal cells from excitotoxicity or oxidative stress-induced damage?

-

Does it modulate the ERK-CREB signaling pathway or other neuroprotective pathways?

-

Could this compound serve as a lead for the development of novel therapeutics for neurodegenerative disorders like Alzheimer's or Parkinson's disease?

Experimental Protocols

Synthesis of 3-Hydroxy-4-methoxyaniline

A common synthetic route to 3-Hydroxy-4-methoxyaniline involves the reduction of the corresponding nitro compound, 2-methoxy-5-nitrophenol.

Reaction Scheme:

Caption: Synthesis of 3-Hydroxy-4-methoxyaniline.

Procedure:

-

Dissolve 2-methoxy-5-nitrophenol (1 equivalent) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield 3-Hydroxy-4-methoxyaniline.[4]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Workflow:

Caption: DPPH radical scavenging assay workflow.

Procedure:

-

Prepare a stock solution of 3-Hydroxy-4-methoxyaniline in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of the stock solution.

-

Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add an equal volume of the DPPH solution to each well.

-

Include a control (solvent + DPPH) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Anticancer Activity Assessment: MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

References

- 1. 3-Hydroxy-4-methoxyaniline(1687-53-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 5-Amino-2-methoxyphenol 98 1687-53-2 [sigmaaldrich.com]

- 3. This compound | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3-Hydroxy-4-methoxyaniline | 1687-53-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: 5-Amino-2-methoxyphenol as a Precursor for Pharmaceutical Ingredients

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-methoxyphenol as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on its application in the development of novel analgesic agents. Detailed experimental protocols and relevant biological data are presented to facilitate further research and development.

Introduction: The Potential of this compound in Drug Discovery

This compound, also known as 3-hydroxy-4-methoxyaniline, is a substituted aminophenol that serves as a valuable building block in organic synthesis. Its unique structural features, including an aromatic ring with amino, hydroxyl, and methoxy functionalities, make it an attractive starting material for the synthesis of a variety of heterocyclic compounds with diverse biological activities. Notably, derivatives of this compound have shown promise as potent antioxidant and antinociceptive agents.[1]

Recent studies have highlighted the intrinsic antinociceptive (pain-relieving) properties of this compound itself. This activity is mediated through a novel mechanism involving the endocannabinoid and endovanilloid systems, specifically through the interplay of Fatty Acid Amide Hydrolase (FAAH) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This dual activity profile presents a compelling rationale for its use as a lead compound or a key intermediate in the development of next-generation analgesics with potentially improved safety profiles.

This document outlines the synthesis of this compound, its application as a precursor for bioactive benzoxazoles, and the underlying pharmacological mechanism of its antinociceptive effects.

Synthesis of this compound

This compound can be efficiently synthesized from commercially available 2-methoxy-5-nitrophenol via a catalytic hydrogenation reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-methoxy-5-nitrophenol

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C, 10%)

-

Argon (Ar) or Nitrogen (N₂) gas

-

Hydrogen (H₂) gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 2-methoxy-5-nitrophenol (e.g., 40 g, 236.5 mmol) in methanol (300 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 3 g) to the solution under an inert atmosphere of argon or nitrogen.

-

Seal the reaction vessel and degas the suspension by applying a vacuum and then purging with hydrogen gas. Repeat this process 3-4 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Pressurize the vessel with hydrogen gas to 40 psi.

-

Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-methoxy-5-nitrophenol | |

| Product | This compound | |

| Yield | 76% | |

| Appearance | Yellow solid |

Application as a Precursor for Bioactive Benzoxazoles

This compound is an excellent precursor for the synthesis of substituted benzoxazoles, a class of heterocyclic compounds known for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The synthesis typically involves the condensation of the o-aminophenol with a carboxylic acid or its derivative.

Representative Experimental Protocol: Synthesis of 6-methoxy-2-methylbenzoxazole

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Reflux apparatus

-

Extraction and purification equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a minimal amount of pyridine.

-

Add an equimolar amount of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-methoxy-2-methylbenzoxazole.

Quantitative Data (Representative):

| Parameter | Value |

| Starting Material | This compound |

| Product | 6-methoxy-2-methylbenzoxazole |

| Theoretical Yield | Varies based on scale |

| Purity | >95% (after recrystallization) |

Pharmacological Application: Antinociceptive Activity

This compound exhibits significant dose-dependent antinociceptive effects, as demonstrated in preclinical models of pain.

Experimental Protocol: Mouse Formalin Test for Antinociceptive Activity

Animals:

-

Male C57BL/6 mice (8 weeks old)

Materials:

-

This compound

-

Vehicle (e.g., saline with 5% DMSO)

-

Formalin solution (5% in saline)

-

Observation chambers

Procedure:

-

Acclimatize mice to the experimental environment.

-

Administer this compound intraperitoneally (i.p.) at various doses (e.g., 25, 50, 75, 100 mg/kg) or the vehicle control.

-

After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the mouse in an individual observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin injection) and the late phase (15-30 minutes post-formalin injection).

-

A reduction in the licking/biting time compared to the vehicle-treated group indicates an antinociceptive effect.

Quantitative Data: Antinociceptive Effect of this compound

| Dose (mg/kg, i.p.) | Antinociceptive Effect (Formalin Test) | Mechanistic Dependence (Late Phase) | Reference |

| 25-100 | Dose-dependent reduction in nociceptive behavior | FAAH and TRPV1 |

Signaling Pathway and Experimental Workflow

Signaling Pathway of Antinociception

The antinociceptive effect of this compound is mediated by its interaction with the endocannabinoid and endovanilloid systems.

Experimental Workflow

The following workflow outlines the process from synthesis to the evaluation of a novel pharmaceutical ingredient derived from this compound.

Logical Relationships

The following diagram illustrates the logical connections between this compound, its chemical applications, and its ultimate pharmaceutical effects.

References

Application of 5-Aminoguaiacol in Azo Dye Synthesis: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes utilizing 5-aminoguaiacol (5-amino-2-methoxyphenol) as the diazo component. The information is tailored for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the synthesis, potential applications, and characterization of this class of compounds.

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of the azo group (–N=N–) connecting aromatic rings. Their synthesis is a cornerstone of industrial and synthetic chemistry. 5-Aminoguaiacol, with its methoxy and hydroxyl substituents, offers a unique starting material for creating azo dyes with potentially interesting biological and photophysical properties. The presence of these functional groups can influence the resulting dye's color, solubility, and interaction with biological targets. The general synthesis involves a two-step process: the diazotization of 5-aminoguaiacol followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or naphthol.[1]

Potential Applications in Research and Drug Development

While specific applications for azo dyes derived from 5-aminoguaiacol are not extensively documented, the broader class of azo compounds has shown promise in various therapeutic areas.[2][3][4] The structural features of 5-aminoguaiacol-based azo dyes make them intriguing candidates for investigation in the following areas:

-

Antimicrobial Agents: Azo compounds have been reported to possess antibacterial and antifungal activities.[2][5] The specific substituents on the aromatic rings can be modulated to enhance potency and selectivity.

-

Anticancer Research: Certain azo dyes have been investigated for their potential as anticancer agents.[3][6] They may act through various mechanisms, including the inhibition of specific enzymes or by acting as hypoxia-activated prodrugs.

-

Targeted Drug Delivery: The azo bond can be cleaved by azoreductases present in the gut microbiota. This property is being explored for colon-specific drug delivery, where a therapeutic agent is released from an azo-prodrug in the colon.

-